
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a synthetic organic compound It is characterized by the presence of a bromophenyl group, an oxoethyl group, and an imidazolidinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, is subjected to a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)-2-oxoethyl acetate.
Formation of the Imidazolidinone Ring: The intermediate is then reacted with diethylamine and phosgene to form the imidazolidinone ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis Reactions: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and water.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hydroxyethyl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-2-oxoethyl (1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(1,3-DIETHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making this compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(1,3-diethyl-2,5-dioxoimidazolidin-4-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5/c1-3-19-13(16(23)20(4-2)17(19)24)9-15(22)25-10-14(21)11-5-7-12(18)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGIARSSVSYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(=O)N(C1=O)CC)CC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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